molecular formula C11H16N2O2 B2992141 N-(tert-butyl)-N-(4-nitrobenzyl)amine CAS No. 3489-67-6

N-(tert-butyl)-N-(4-nitrobenzyl)amine

Cat. No.: B2992141
CAS No.: 3489-67-6
M. Wt: 208.261
InChI Key: DZSPAYFRZMHQOQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(4-nitrobenzyl)amine is a secondary amine featuring a tert-butyl group and a 4-nitrobenzyl moiety attached to the nitrogen atom. The tert-butyl group provides steric bulk and electron-donating effects, while the nitro group on the benzyl ring is strongly electron-withdrawing.

Properties

IUPAC Name

2-methyl-N-[(4-nitrophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)12-8-9-4-6-10(7-5-9)13(14)15/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSPAYFRZMHQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(tert-butyl)-N-(4-nitrobenzyl)amine typically begins with tert-butylamine and 4-nitrobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.

    Procedure: The tert-butylamine is reacted with 4-nitrobenzyl chloride in the presence of the base, leading to the formation of this compound. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(tert-butyl)-N-(4-nitrobenzyl)amine can undergo reduction to form the corresponding amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.

Major Products:

    Reduction: N-(tert-butyl)-N-(4-aminobenzyl)amine.

    Substitution: Various substituted benzylamines.

    Oxidation: Benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(tert-butyl)-N-(4-nitrobenzyl)amine can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

Medicine:

    Drug Development: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(4-nitrobenzyl)amine depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares N-(tert-butyl)-N-(4-nitrobenzyl)amine with structurally related amines:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound tert-butyl, 4-nitrobenzyl ~270.3 (calculated) High steric hindrance; potential catalyst N/A
4-Methoxy-N-(4-nitrobenzyl)aniline 4-methoxyphenyl, 4-nitrobenzyl 274.3 Green synthesis via lemon juice catalyst
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine 4-methoxybenzyl, 3-nitrobenzyl 287.3 Intermediate in medicinal chemistry
N-Benzyl-N-(4-chlorobenzyl)-N-...amine 7c 4-chlorobenzyl, benzyl ~450 (estimated) Antiviral activity (pyrrolopyrimidine derivatives)
N-(nitrobenzyl)-imidazole aldehyde derivatives nitrobenzyl, imidazole ~300–350 Anti-inflammatory agents (carrageenan assay)

Key Observations:

  • Steric and Electronic Effects : The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents like methoxy or chloro. This reduces nucleophilicity but enhances stability toward oxidation .
  • Solubility : Nitro groups generally decrease solubility in polar solvents, but the tert-butyl group may counterbalance this by increasing lipophilicity .
  • Reactivity : The electron-withdrawing nitro group activates the benzyl position for electrophilic substitution, whereas tert-butyl groups stabilize free radicals or carbocations .

Biological Activity

N-(tert-butyl)-N-(4-nitrobenzyl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological models, and significant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a 4-nitrobenzyl moiety. The nitro group is known to enhance biological activity through various mechanisms, including redox reactions and interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds with nitro groups often exhibit antioxidant properties. Studies have shown that related nitro compounds can scavenge free radicals and protect cells from oxidative stress .
  • Neuroprotective Effects : Research indicates that derivatives of nitrones, which include compounds similar to this compound, can protect neuronal cells from glutamate-induced toxicity . This suggests potential applications in neurodegenerative diseases.
  • Mutagenicity and Carcinogenicity : Similar compounds have been investigated for their mutagenic potential. For instance, N-nitrosomethylbenzylamine has shown carcinogenic properties, indicating that structural analogs may also possess similar risks . The benzylating properties of such compounds warrant careful evaluation in toxicological studies.

Neuroprotective Effects

A study examining the neuroprotective effects of various nitrones demonstrated that compounds with similar structures to this compound could significantly reduce cell death in neuronal cultures exposed to oxidative stress. The protective effect was correlated with lipophilicity and redox properties .

Mutagenicity Studies

In a comparative study involving various nitroso compounds, it was found that certain structural features contributed to mutagenic activity. The benzyl group in this compound may enhance its interaction with DNA, leading to potential mutagenic outcomes . This highlights the importance of structural modifications in assessing biological activity.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeObservations
This compoundAntioxidantPotential to scavenge free radicals
4-CF3-PBNNeuroprotectiveProtects glial cells from oxidative stress
N-nitrosomethylbenzylamineMutagenicityInduces mutations in Salmonella typhimurium
4-Me2N-PBNNeuroprotectiveExhibits potency against glutamate-induced cell death

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